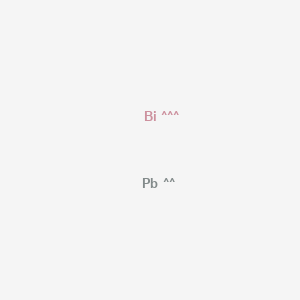
Bismuth;lead
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth, compound with lead (1:1), also known as lead-bismuth eutectic, is an alloy composed of equal parts of bismuth and lead. This compound is notable for its low melting point and high density, making it useful in various industrial applications. The lead-bismuth eutectic alloy has been extensively studied for its potential use as a coolant in nuclear reactors due to its excellent thermal conductivity and low neutron absorption cross-section .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of bismuth, compound with lead (1:1), typically involves the melting of bismuth and lead metals in a controlled environment. The metals are heated together until they form a homogeneous liquid alloy. The melting process is usually carried out in a furnace at temperatures above the melting points of both metals, which are 271.3°C for bismuth and 327.5°C for lead. The molten alloy is then cooled to form the solid eutectic mixture .
Industrial Production Methods: In industrial settings, the production of lead-bismuth eutectic alloy involves large-scale melting and mixing of the constituent metals. The process is carried out in specialized furnaces equipped with temperature control systems to ensure uniform heating and mixing. The molten alloy is then cast into molds to produce ingots or other desired shapes. Quality control measures, such as chemical analysis and mechanical testing, are employed to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Bismuth, compound with lead (1:1), undergoes various chemical reactions, including oxidation, reduction, and corrosion. The alloy is known to form oxides when exposed to air at elevated temperatures. The primary oxidation products are bismuth oxide and lead oxide .
Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at high temperatures. Reduction reactions can be induced using reducing agents such as hydrogen or carbon monoxide. Corrosion reactions are influenced by the presence of moisture and other corrosive agents in the environment .
Major Products Formed: The major products formed from the oxidation of lead-bismuth eutectic alloy are bismuth oxide and lead oxide. These oxides can further react with other compounds to form complex oxides and salts .
科学研究应用
Metallurgical Applications
Due to environmental concerns regarding lead toxicity, bismuth has emerged as a viable alternative in ammunition. Bismuth-tin alloy shot provides similar ballistic performance to lead while being less toxic to wildlife and ecosystems . Countries like the Netherlands and Denmark have restricted lead shot usage in wetland areas to mitigate lead poisoning in birds .
Radiological Shielding
Bismuth is utilized in medical imaging due to its high atomic weight and low toxicity. Bismuth-impregnated latex shields are employed to protect patients from X-ray exposure during procedures such as computed tomography scans . This application is particularly important given the growing emphasis on patient safety and reducing harmful exposure from medical imaging technologies.
Pharmaceutical Uses
Bismuth compounds are widely recognized for their medicinal properties, especially in treating gastrointestinal disorders. Bismuth subsalicylate is commonly used to manage symptoms of peptic ulcers and diarrhea . Research indicates that bismuth can enhance the effectiveness of certain cancer therapies by reducing side effects associated with chemotherapeutic agents like cisplatin .
Replacement in Electronics
The European Union's Restriction of Hazardous Substances Directive has catalyzed the shift from lead-based solders to bismuth-based alternatives in electronics manufacturing . Bismuth's low toxicity makes it suitable for applications involving food processing equipment and plumbing systems.
Eco-Friendly Lubricants
Bismuth has also been explored as a substitute for lead in extreme-pressure additives for lubricants. This transition not only reduces heavy metal usage but also enhances lubricant efficacy . The environmental benefits of using bismuth instead of lead align with global sustainability goals.
Case Study 1: Bismuth in Ammunition
A study conducted on the effectiveness of bismuth-tin alloy shot compared to traditional lead shot demonstrated that while performance metrics were comparable, the environmental impact was significantly lower with bismuth alternatives . This has led to increased adoption among hunters concerned about wildlife conservation.
Case Study 2: Medical Imaging Shielding
Research on bismuth-impregnated materials for X-ray shielding showed a marked reduction in radiation exposure during imaging procedures without compromising image quality . This innovation underscores the dual benefit of patient safety and effective diagnostic imaging.
作用机制
The mechanism of action of bismuth, compound with lead (1:1), in its various applications is primarily based on its physical and chemical properties. In nuclear reactors, the alloy’s high thermal conductivity and low neutron absorption enable efficient heat transfer and neutron economy. The alloy’s ability to form stable oxides and other compounds contributes to its corrosion resistance and durability .
In medical applications, bismuth compounds exert their effects through multiple mechanisms, including enzyme inhibition, disruption of bacterial cell walls, and interference with microbial metabolism. These actions make bismuth compounds effective against a wide range of pathogens .
相似化合物的比较
Bismuth, compound with lead (1:1), is unique among metal alloys due to its combination of low melting point, high density, and excellent thermal properties. Similar compounds include other bismuth-based alloys and lead-based alloys. For example, bismuth-tin and lead-tin alloys are also used in various industrial applications, but they differ in their melting points and mechanical properties .
Compared to bismuth-antimony and lead-antimony alloys, the lead-bismuth eutectic alloy has superior thermal conductivity and lower toxicity. This makes it a more attractive option for applications in nuclear reactors and other high-temperature environments .
Similar Compounds
- Bismuth-tin alloy
- Lead-tin alloy
- Bismuth-antimony alloy
- Lead-antimony alloy
属性
CAS 编号 |
12048-28-1 |
|---|---|
分子式 |
BiP |
分子量 |
416 g/mol |
IUPAC 名称 |
bismuth;lead |
InChI |
InChI=1S/Bi.Pb |
InChI 键 |
UDRRLPGVCZOTQW-UHFFFAOYSA-N |
SMILES |
[Pb].[Bi] |
规范 SMILES |
[Pb].[Bi] |
Key on ui other cas no. |
12048-28-1 |
同义词 |
ismuth lead lead bismuth |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















